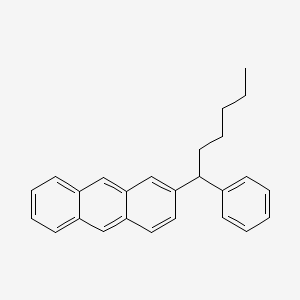
2-(1-Phenylhexyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylhexyl)anthracene is an organic compound belonging to the anthracene family. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a phenylhexyl group to the anthracene structure enhances its chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylhexyl)anthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene and 1-phenylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Phenylhexyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄); sulfonation using sulfur trioxide (SO₃) in sulfuric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitroanthracene and sulfoanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylhexyl)anthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties
Wirkmechanismus
The mechanism of action of 2-(1-Phenylhexyl)anthracene involves its ability to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene ring, which allows it to insert itself between the stacked base pairs of the DNA helix . Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
- 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 2-(1-Phenylhexyl)anthracene is unique due to the presence of the phenylhexyl group, which imparts distinct photophysical and chemical properties. Compared to other anthracene derivatives, it exhibits higher thermal stability and different electronic properties, making it suitable for specific applications in organic electronics and photophysics .
Eigenschaften
CAS-Nummer |
549545-30-4 |
|---|---|
Molekularformel |
C26H26 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2-(1-phenylhexyl)anthracene |
InChI |
InChI=1S/C26H26/c1-2-3-5-14-26(20-10-6-4-7-11-20)24-16-15-23-17-21-12-8-9-13-22(21)18-25(23)19-24/h4,6-13,15-19,26H,2-3,5,14H2,1H3 |
InChI-Schlüssel |
JBYLYPPIZSZSLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=CC=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
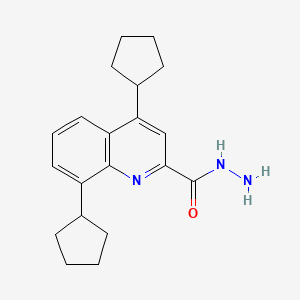
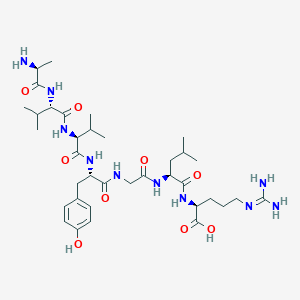
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
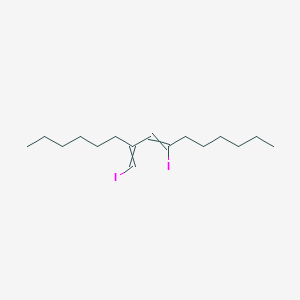
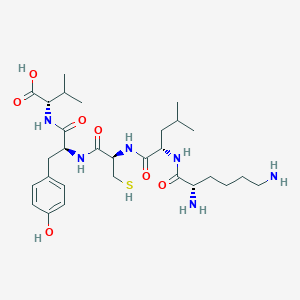
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
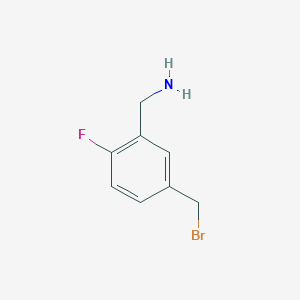


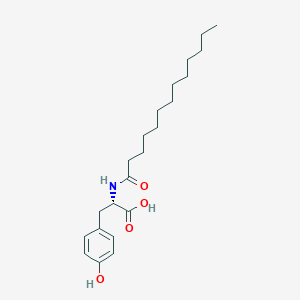
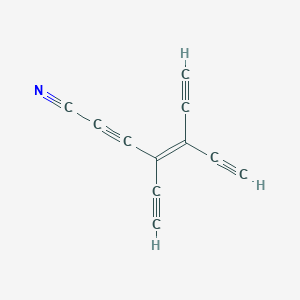
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
